molecular formula C6H8N2O3S B1346913 3,4-Diaminobenzenesulfonic acid CAS No. 7474-78-4

3,4-Diaminobenzenesulfonic acid

Cat. No.: B1346913
CAS No.: 7474-78-4
M. Wt: 188.21 g/mol
InChI Key: FKSRSWQTEJTBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diaminobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of benzenesulfonic acid, featuring two amino groups at the 3 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including dye manufacturing, chemical synthesis, and as an intermediate in the production of pharmaceuticals.

Scientific Research Applications

3,4-Diaminobenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the preparation of biological stains and indicators.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs with sulfonamide groups.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 3,4-Diaminobenzenesulfonic acid. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

Future Directions

3,4-Diaminobenzenesulfonic acid has been used in the development of a biomimetic high-capacity phenazine-based anolyte for aqueous organic redox flow batteries, suggesting potential future applications in energy storage . It is also widely used as a rocket propellant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzenesulfonic acid can be synthesized through several methods. One common approach involves the reduction of 3,4-dinitrobenzenesulfonic acid. This reduction can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound after purification.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,4-dinitrobenzenesulfonic acid. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or sulfonic acids.

    Reduction: The compound can be further reduced to form amines or other derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or other substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed:

    Oxidation: Nitrobenzenesulfonic acids or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Amides, alkylated amines, or other substituted compounds.

Comparison with Similar Compounds

    2,4-Diaminobenzenesulfonic acid: Similar structure but with amino groups at the 2 and 4 positions.

    3,5-Diaminobenzenesulfonic acid: Amino groups at the 3 and 5 positions.

    4-Aminobenzenesulfonic acid: Only one amino group at the 4 position.

Uniqueness: 3,4-Diaminobenzenesulfonic acid is unique due to the specific positioning of its amino groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain applications compared to its isomers.

By understanding the properties, preparation methods, and applications of this compound, researchers and industrial chemists can better utilize this compound in their work, leading to advancements in various fields of science and technology.

Properties

IUPAC Name

3,4-diaminobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSRSWQTEJTBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064715
Record name Benzenesulfonic acid, 3,4-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7474-78-4
Record name 3,4-Diaminobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7474-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 3,4-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diaminobenzenesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 3,4-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 3,4-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diaminobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-Diaminobenzenesulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9E8XPC6K2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To concentrated sulfuric acid (200 mL) at −40° C. was added benzene-1,2-diamine (20 g, 184.95 mmol, 1.00 equiv). The resulting solution was stirred for 30 min at room temperature. Then the resulting solution was stirred overnight at 140° C. in an oil bath. The reaction mixture was cooled to room temperature, quenched by the addition of 500 g of ice, and the solids collected by filtration. The crude product was purified by recrystallization from water, resulting in 9.8 g (28%) of 3,4-diaminobenzenesulfonic acid as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Diaminobenzenesulfonic acid
Reactant of Route 2
3,4-Diaminobenzenesulfonic acid
Reactant of Route 3
3,4-Diaminobenzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
3,4-Diaminobenzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
3,4-Diaminobenzenesulfonic acid
Reactant of Route 6
Reactant of Route 6
3,4-Diaminobenzenesulfonic acid
Customer
Q & A

Q1: What is the role of 3,4-diaminobenzenesulfonic acid in the formation of artificial metalloenzymes?

A1: In this study, this compound acts as a building block for a Schiff base ligand []. This ligand, formed by the reaction of this compound with 2-hydroxynaphthalen-1-naphthaldehyde, plays a crucial role in coordinating transition metal ions (Co, Mn, V, Fe, Cr) []. This coordination forms the core of the Schiff-base complexes (ML) []. These complexes are then incorporated into bovine serum albumin (BSA), a protein that acts as a host, to create artificial metalloenzymes (BSA-ML) [].

Q2: How does the structure of the artificial metalloenzyme, including the this compound derived ligand, contribute to its catalytic activity?

A2: While the abstract doesn't delve into the specific structural characterization of the artificial metalloenzyme, it highlights that the combination of the Schiff base complex and the BSA host creates a suitable microenvironment for catalysis []. This microenvironment likely influences the substrate binding and the reactivity of the metal center, ultimately impacting the efficiency and selectivity of the sulfoxidation reaction []. Further research, including spectroscopic analyses and molecular docking studies, could provide more detailed insights into the structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.